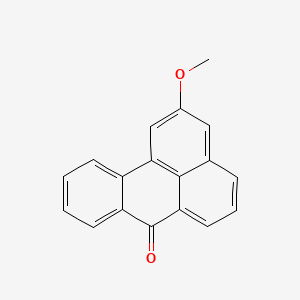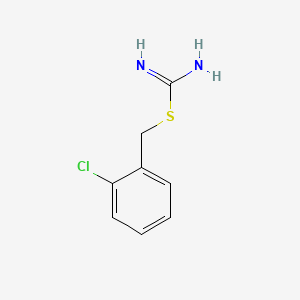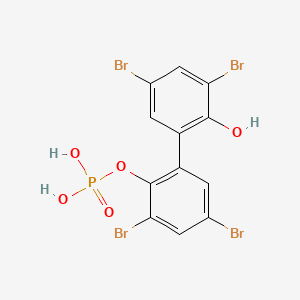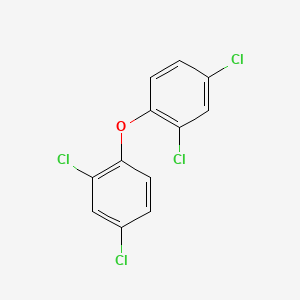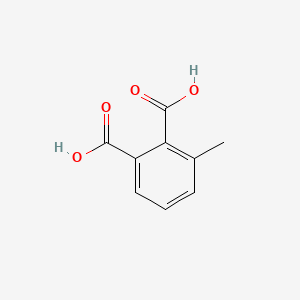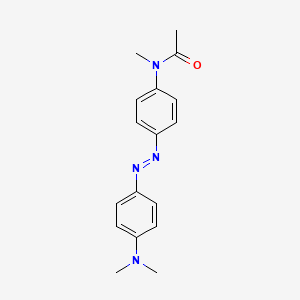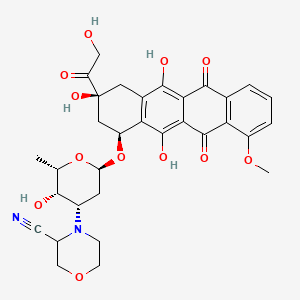
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.
Applications De Recherche Scientifique
Hydrolysis and Stability
Research by Acton et al. (1986) investigated the hydrolysis of 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin, comparing its stability with other analogues. They found that at a pH of 7, 74% remained unchanged after 24 hours, but at pH 2, only 10% remained. The products identified included aglycon and N-(2-hydroxyethyl)doxorubicin, with most losses to unidentified polar products (Acton et al., 1986).
Antitumor Potency and New Analogues
A study by Acton et al. (1984) noted that this compound is significantly more potent than doxorubicin against tumors in cell culture and mice. It remains effective through various dosing methods and does not produce chronic myocardial lesions in mice. This discovery stemmed from studies on the reductive alkylation of doxorubicin and daunorubicin (Acton et al., 1984).
Enhanced Activity and Structural Analysis
Nagy et al. (1996) described a high-yield conversion of doxorubicin to a daunosamine-modified analog, which showed significantly increased activity in vitro. Their study highlighted the structural relationship of daunosamine-modified derivatives of doxorubicin, providing insights into their enhanced antineoplastic properties (Nagy et al., 1996).
Biomedical Analyses
Breda et al. (1992) developed a method for determining 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin in plasma using high-performance liquid chromatography. This technique is crucial for understanding the pharmacokinetics and biodistribution of the compound (Breda et al., 1992).
Cytotoxicity and Antitumor Activity
Quintieri et al. (2005) studied the biotransformation of this compound in human liver microsomes, finding that it converts to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo. This highlights the importance of metabolic pathways in its antitumor efficacy (Quintieri et al., 2005).
Propriétés
Numéro CAS |
88254-07-3 |
|---|---|
Nom du produit |
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin |
Formule moléculaire |
C32H34N2O12 |
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
Clé InChI |
YIMDLWDNDGKDTJ-WJRCOUIISA-N |
SMILES isomérique |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Synonymes |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



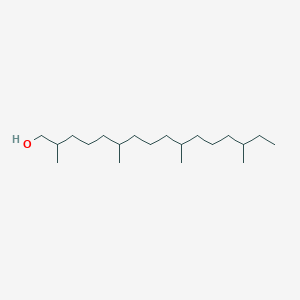
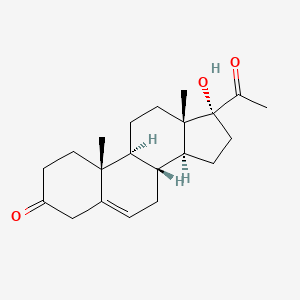
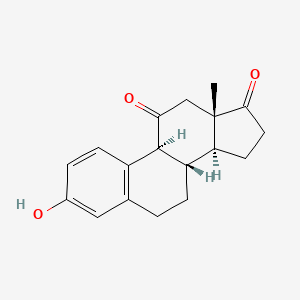
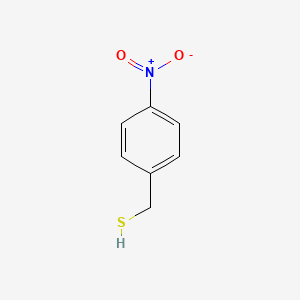
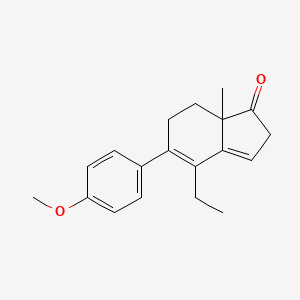
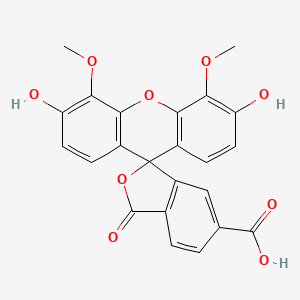
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)
